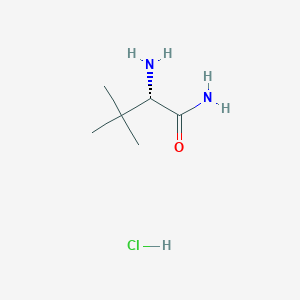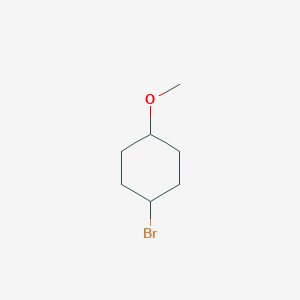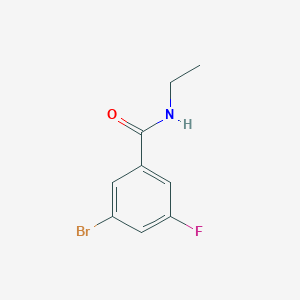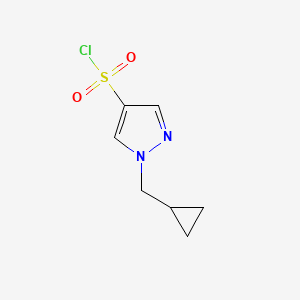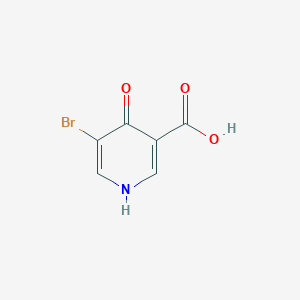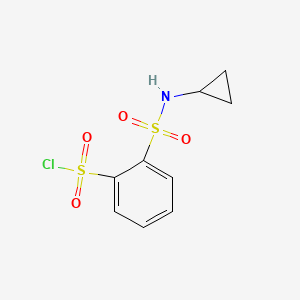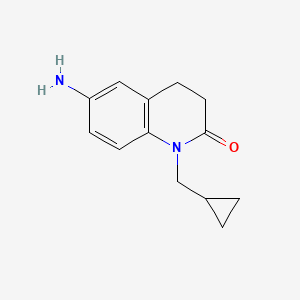![molecular formula C15H17NO B1526491 4-[1-(Benzyloxy)ethyl]aniline CAS No. 1305772-89-7](/img/structure/B1526491.png)
4-[1-(Benzyloxy)ethyl]aniline
Overview
Description
“4-[1-(Benzyloxy)ethyl]aniline” is a chemical compound with the CAS Number: 1305772-89-7 . Its molecular weight is 227.31 and its IUPAC name is 4-[1-(benzyloxy)ethyl]phenylamine .
Molecular Structure Analysis
The InChI code for “this compound” is1S/C15H17NO/c1-12(14-7-9-15(16)10-8-14)17-11-13-5-3-2-4-6-13/h2-10,12H,11,16H2,1H3 . This code provides a standard way to encode the compound’s molecular structure.
Scientific Research Applications
Synthetic Chemistry and Characterization
4-[1-(Benzyloxy)ethyl]aniline derivatives have been synthesized and characterized in various studies. One notable application involves the synthesis of benzyl- and ethyl-substituted pyridine ligands in diiron(II) complexes, which serve as analogs to the diiron(II) center in the hydroxylase component of soluble methane monooxygenase (Carson & Lippard, 2006). These complexes are explored for their oxygenation capabilities, reflecting their potential in catalytic processes and enzyme mimicking.
Material Science and Engineering
Derivatives of this compound have shown promising applications in material science, particularly in the development of liquid crystals and non-linear optical materials. For instance, non-symmetric dimers with substituted aniline fragments have been prepared, exhibiting enantiotropic nematic phases and smectic behavior, which are crucial for liquid crystal displays (Yeap, Osman, & Imrie, 2015).
Chemical Reactivity and Mechanistic Studies
The reactivity of anilines, including those related to this compound, has been a subject of kinetic and mechanistic studies. Research on the kinetics and mechanism of reactions of anilines with ethyl S-Aryl thiocarbonates provides insights into their reactivity and potential applications in synthetic organic chemistry (Castro et al., 1999).
Environmental and Sensor Applications
Some studies have focused on the environmental applications and sensor development using aniline derivatives. For example, Europium metal-organic frameworks incorporating aniline groups have been investigated as recyclable and selective turn-off fluorescent sensors for aniline detection, highlighting the environmental monitoring potential of these compounds (Feng et al., 2016).
Mechanism of Action
Target of Action
It is known to be used in suzuki–miyaura cross-coupling reactions , which suggests that its targets could be various organoboron reagents used in these reactions.
Mode of Action
In the context of Suzuki–Miyaura cross-coupling reactions, 4-[1-(Benzyloxy)ethyl]aniline likely interacts with its targets through a process of oxidative addition and transmetalation . Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form a new palladium-carbon bond. Transmetalation, on the other hand, occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the Suzuki–Miyaura cross-coupling reactions in which it is used are known for their mild and functional group tolerant reaction conditions . This suggests that the compound’s action, efficacy, and stability could be affected by factors such as temperature, pH, and the presence of other functional groups.
properties
IUPAC Name |
4-(1-phenylmethoxyethyl)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17NO/c1-12(14-7-9-15(16)10-8-14)17-11-13-5-3-2-4-6-13/h2-10,12H,11,16H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OCIOWKYOSVAVBC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=C(C=C1)N)OCC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-{[3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl]methyl}cyclopentanamine](/img/structure/B1526408.png)
![1-[(6-Chloropyrimidin-4-yl)amino]propan-2-ol](/img/structure/B1526409.png)

![N-[(2-aminophenyl)methyl]-N-methyl-1,3-benzothiazol-2-amine](/img/structure/B1526411.png)
